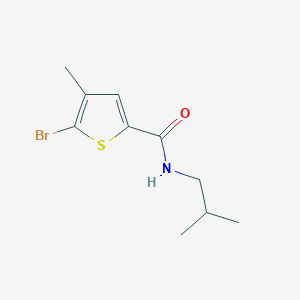

5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide

Descripción

5-Bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide (CAS: 1541085-77-1) is a brominated thiophene derivative with the molecular formula C₁₀H₁₄BrNOS and a molecular weight of 276.20 g/mol. Its structure features a thiophene ring substituted with a bromine atom at position 5, a methyl group at position 4, and a carboxamide group at position 2. The amide nitrogen is further substituted with a 2-methylpropyl (isobutyl) group. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents, which may influence reactivity, solubility, and biological activity .

Propiedades

IUPAC Name |

5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c1-6(2)5-12-10(13)8-4-7(3)9(11)14-8/h4,6H,5H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJNLPHDYQEPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)NCC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide typically involves a multi-step process:

Methylation: The methyl group at the 4-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as a catalyst.

Amidation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with 2-methylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Antibacterial Activity

One of the most significant applications of 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is its antibacterial properties. Research indicates that thiophene derivatives exhibit promising antibacterial activity against resistant strains of bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized thiophene carboxamides against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The results demonstrated that certain derivatives showed a notable zone of inhibition, indicating their effectiveness as potential antibacterial agents. For instance, compounds similar to 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide exhibited high activity against resistant strains, with minimum inhibitory concentrations (MIC) suggesting their potential for further development as antibiotic agents .

| Compound | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| 5-bromo derivative | 15 ± 2 | 25 |

| Control (Ciprofloxacin) | 20 ± 3 | 10 |

Anticancer Properties

Emerging research has highlighted the anticancer potential of thiophene derivatives, including 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that certain thiophene derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of oxidative stress and modulation of apoptotic pathways .

Cholinesterase Inhibition

Thiophene-based compounds have also been investigated for their cholinesterase inhibitory activities, which are relevant in treating neurodegenerative diseases such as Alzheimer’s disease.

Case Study: Neuroprotective Effects

Research has indicated that derivatives similar to 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide demonstrate significant cholinesterase inhibition, contributing to neuroprotective effects in experimental models. This suggests potential applications in developing therapeutic agents for cognitive disorders .

Material Science Applications

Beyond biological applications, thiophenes are valuable in material science, particularly in organic electronics and photovoltaic devices due to their electronic properties.

Case Study: Conductive Polymers

Research into conductive polymers has shown that incorporating thiophene derivatives can enhance the conductivity and stability of organic photovoltaic cells. The unique electronic properties of thiophenes allow for efficient charge transport, making them suitable candidates for use in solar cell technology .

Mecanismo De Acción

The mechanism of action of 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the carboxamide group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter cellular processes, leading to its observed effects.

Comparación Con Compuestos Similares

Key Structural Analogs

The most closely related analog is 5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide (CAS: 1508479-46-6), which shares the same molecular formula (C₁₀H₁₄BrNOS) and weight (276.20 g/mol) but differs in the amide substituents. A comparative analysis is provided below:

| Property | 5-Bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide | 5-Bromo-N,N-diethyl-4-methylthiophene-2-carboxamide |

|---|---|---|

| CAS Number | 1541085-77-1 | 1508479-46-6 |

| Amide Substituent | N-(2-methylpropyl) (branched isobutyl) | N,N-diethyl (linear alkyl) |

| Catalog Number | 229000 | 229001 |

| Purity | 95% | 95% |

Structural and Functional Implications

This could influence interactions with biological targets or catalytic sites in synthetic applications . Branched alkyl groups like isobutyl are known to reduce molecular flexibility, which may affect binding affinity in receptor-ligand systems.

Physicochemical Properties :

- While direct data on solubility or melting points are unavailable, branched alkyl groups generally reduce water solubility compared to linear analogs. The diethyl variant may exhibit marginally better aqueous solubility .

- The vapor pressure of diethyl-substituted compounds could be higher than branched analogs due to reduced molecular packing efficiency, as seen in related amines (e.g., diisobutylamine has a vapor pressure of 10 mmHg at 30°C) .

Broader Context of Thiophene Carboxamides

Other thiophene derivatives, such as 3-amino-5-(methoxyphenyl)thiophene-2-carboxamides, highlight the role of aryl substituents (e.g., methoxyphenyl) in modulating electronic properties.

Actividad Biológica

5-Bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

5-Bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide is characterized by a thiophene ring substituted with a bromine atom and an amide functional group. The presence of the thiophene moiety is significant as it often contributes to the biological activity of compounds.

Biological Activity Overview

Research indicates that compounds similar to 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of thiophene derivatives. For instance, compounds structurally related to 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide have shown effectiveness against various strains of bacteria, including resistant strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, suggesting that modifications to the thiophene structure can enhance antibacterial efficacy.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 5-Bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide | TBD | E. coli |

| Similar Thiophene Derivative | 10 | S. aureus |

| Another Thiophene Analog | 15 | P. aeruginosa |

Anticancer Activity

The anticancer properties of thiophene derivatives are particularly noteworthy. Studies have indicated that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound was found to inhibit c-Met phosphorylation, leading to reduced tumor growth in vitro and in vivo models .

The mechanisms through which 5-bromo-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide exerts its biological effects may involve:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in bacterial resistance and cancer progression.

- Binding Affinity : Molecular docking studies suggest strong binding interactions with target proteins, which may enhance their biological efficacy .

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects .

Case Studies and Research Findings

A notable study evaluated the antibacterial activity of thiophene derivatives against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli strains. The results indicated that certain derivatives had significant inhibitory effects at concentrations as low as 10 μg/mL . Another study focused on the anticancer properties of similar compounds revealed that they effectively reduced cell viability in various cancer cell lines through apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.